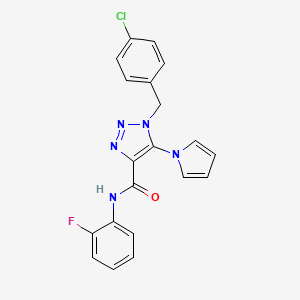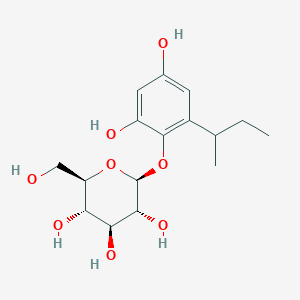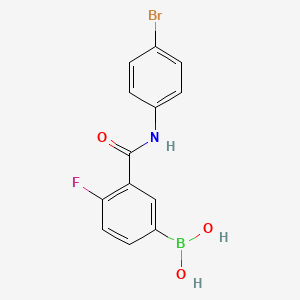
3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids are a class of compounds that contain a boron atom bonded to two hydroxyl groups . They are commonly used in organic synthesis due to their stability and ease of handling . The compound you’re asking about seems to be a boronic acid derivative with additional functional groups attached to the phenyl rings .
Molecular Structure Analysis
The molecular structure of boronic acids is planar, with the boron atom being sp2-hybridized and containing an empty p-orbital . The compound you’re asking about likely has a similar structure, with the additional functional groups influencing its overall shape and properties .Chemical Reactions Analysis
Boronic acids are mild Lewis acids and can react with Lewis bases such as water, alcohols, and amines to form boronic esters and amides . These reactions are often used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Boronic acids are generally soluble in polar organic solvents and poorly soluble in nonpolar solvents . They have a relatively high melting point . The specific compound you’re asking about likely has similar properties, although the additional functional groups could influence these .Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis often focuses on developing novel reactions and synthesizing complex molecules efficiently. For instance, Suzuki-Miyaura cross-coupling reactions, facilitated by palladium catalysts, are a cornerstone in constructing biaryl compounds, where boronic acids, including phenylboronic acids and their derivatives, play a crucial role. These reactions are pivotal in synthesizing pharmaceuticals, agrochemicals, and organic materials (Sadeghi Erami et al., 2017). Additionally, the synthesis of complex molecules, such as eperezolid-like structures, showcases the application of boronic acids in medicinal chemistry, where the selectivity and reactivity of these compounds are harnessed to build molecules with potential antimicrobial activities (Yolal et al., 2012).
Materials Science
In the realm of materials science, boronic acid derivatives are instrumental in modifying the electrical properties of polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT). Modification with halobenzoic acids, including fluorobenzoic acid, has been shown to dramatically increase the conductivity of PEDOT, making these materials promising for applications in organic electronics and solar cells (Tan et al., 2016).
Medicinal Chemistry and Drug Discovery
In drug discovery, the design and synthesis of new compounds with potential therapeutic effects are crucial. The synthesis of novel fluorinated compounds, such as 3-fluoroazetidine-3-carboxylic acid, demonstrates the use of boronic acids in accessing fluorinated heterocyclic amino acids, which are valuable in medicinal chemistry due to their unique biological properties (Van Hende et al., 2009).
Environmental Science
In environmental science, the degradation of persistent organic pollutants by bacterial strains highlights the relevance of research on halonitrobenzenes. The ability of specific bacteria to degrade compounds like 3-chloronitrobenzene and 3-bromonitrobenzene, which may share structural similarities with the boronic acid derivatives of interest, underscores the importance of understanding the environmental fate and biodegradation pathways of such organic pollutants (Xu et al., 2022).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Boronic acids are generally considered safe to handle, although they can be harmful if ingested or if they come into contact with the skin or eyes . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
The future directions for research on a specific compound depend on its properties and potential applications. Boronic acids and their derivatives are an active area of research due to their usefulness in organic synthesis . They also have potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
[3-[(4-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrFNO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDZAIRJKJXYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)

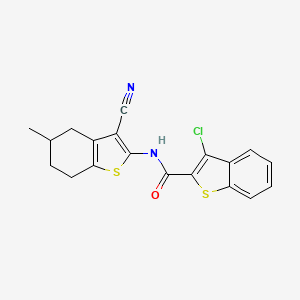
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)

![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)
![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628568.png)
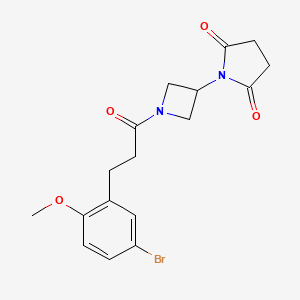
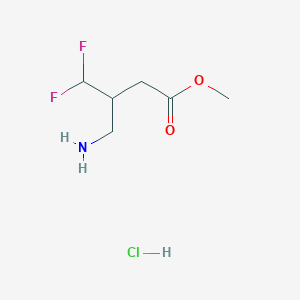
![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)
![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)
